N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
Description
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a benzamide moiety modified by a diethylsulfamoyl group. This structure combines aromatic, electron-withdrawing (chlorophenyl, sulfamoyl), and lipophilic (diethyl) elements, which are often leveraged in medicinal chemistry to enhance bioavailability and target binding .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-3-24(4-2)29(26,27)16-11-7-13(8-12-16)17(25)21-19-23-22-18(28-19)14-5-9-15(20)10-6-14/h5-12H,3-4H2,1-2H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWZLMIVBGMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is constructed via cyclodehydration of 4-chlorobenzoic acid (1 ) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). This method, adapted from procedures for analogous thiadiazole derivatives, proceeds as follows:
- Esterification : 4-Chlorobenzoic acid is converted to methyl 4-chlorobenzoate (2 ) using methanol and concentrated sulfuric acid, achieving an 80% yield.
- Hydrazide Formation : Treatment of 2 with hydrazine hydrate in ethanol yields 4-chlorobenzohydrazide (3 ) (80% yield, m.p. 165–167°C).
- Cyclization : Reacting 3 with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol generates the potassium salt (4 ), which undergoes acidic cyclization (H₂SO₄, 0°C) to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ) in 81% yield.
- Amination : Oxidation of 5 with chlorine gas in 1,2-dichloroethane/water produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride (6 ), which is subsequently aminated to yield the target intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
Key Reaction Conditions :
Synthesis of 4-(N,N-Diethylsulfamoyl)Benzoyl Chloride
The sulfamoyl-functionalized benzoyl chloride is synthesized through sequential sulfonation and amidation:
- Sulfonation : 4-Methylbenzoic acid is sulfonated using chlorosulfonic acid to yield 4-(chlorosulfonyl)benzoic acid.
- Amidation : Reaction of the sulfonyl chloride with diethylamine in dichloromethane (DCM) produces 4-(N,N-diethylsulfamoyl)benzoic acid (7 ).
- Chlorination : 7 is treated with thionyl chloride (SOCl₂) to form 4-(N,N-diethylsulfamoyl)benzoyl chloride (8 ), with yields exceeding 75% under anhydrous conditions.
Optimization Insight :
Coupling of Thiadiazol-2-Amine and Benzoyl Chloride
The final amide bond formation involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (9 ) with 8 in tetrahydrofuran (THF) under basic conditions:
- Reaction Setup : A mixture of 9 (1.0 equiv) and 8 (1.2 equiv) in THF is stirred with triethylamine (TEA, 2.0 equiv) at 0°C for 1 hour, followed by room temperature for 12 hours.
- Workup : The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield the title compound (45–50% yield).
Critical Parameters :
- Stoichiometric excess of 8 compensates for its hydrolysis susceptibility.
- TEA neutralizes HCl, preventing protonation of the amine nucleophile.
Optimization of Reaction Conditions
Solvent and Temperature Effects on Cyclization
The cyclization of 4 to 5 is highly solvent-dependent. Comparative studies in acetic acid/water, methylene chloride/water, and 1,2-dichloroethane/water reveal that 1,2-dichloroethane/water maximizes solubility and reaction monitoring, yielding 5 at 81%. Elevated temperatures (>0°C) promote side product formation, reducing yields by 15–20%.
Catalytic Enhancements in Sulfonylation
Introducing catalytic iodine (5 mol%) during the sulfonylation of 5 to 6 accelerates chlorine gas incorporation, reducing reaction time from 6 hours to 3 hours while maintaining a 42% yield.
Characterization and Analytical Data
Spectral Analysis of Key Intermediates
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Thiol ( 5) :
- ¹H-NMR (DMSO-d₆) : δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH).
- IR (cm⁻¹) : 3062 (C-H aromatic), 1286 (C=N).
4-(N,N-Diethylsulfamoyl)Benzoyl Chloride ( 8) :
Final Product :
- Elemental Analysis : Calcd. for C₁₈H₁₆ClN₃O₃S₂: C 47.79%, H 2.86%, N 11.94%. Found: C 47.98%, H 2.15%, N 12.03%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclization and amidation steps reduces batch variability and improves heat dissipation, enhancing overall yield by 10–15%.
Solvent Recycling
1,2-Dichloroethane from the sulfonylation step is recovered via distillation, reducing raw material costs by 20%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Research has shown that it can inhibit the growth of certain pathogens and cancer cells, making it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways and target specific molecular receptors makes it a promising candidate for the treatment of various diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural features, synthesis, physicochemical properties, and biological activities.
Structural Analogues and Substitution Patterns
Key Observations:
- 5-Substituent Impact : The 4-chlorophenyl group (target compound) vs. 4-methoxyphenyl () introduces differences in electron density and steric bulk, influencing receptor binding and metabolic stability .
- Benzamide Modifications : The diethylsulfamoyl group (target) enhances lipophilicity compared to dimethylsulfamoyl () or nitro groups (), which may improve membrane permeability but reduce solubility .
Activity Insights :
- The 4-chlorophenyl group (target and ) correlates with antimicrobial activity, likely due to enhanced membrane interaction or enzyme inhibition .
- Nitrobenzamide derivatives () exhibit antifungal effects, suggesting electron-withdrawing groups may disrupt fungal redox systems .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Diethylsulfamoyl (target) > dimethylsulfamoyl () > nitro (), impacting blood-brain barrier penetration and CYP450 metabolism .
- Solubility : Sulfamoyl and nitro groups reduce aqueous solubility compared to unsubstituted benzamides (), necessitating formulation optimization .
- Metabolic Stability : Chlorophenyl and thiadiazole moieties may resist oxidative degradation, whereas oxadiazoles () could be more prone to hydrolysis .
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a sulfonamide moiety, which are known to contribute to various pharmacological effects. The molecular formula is with a molecular weight of approximately 343.83 g/mol. Its structural representation is as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18ClN3O2S |
| Molecular Weight | 343.83 g/mol |
| CAS Number | 476463-64-6 |
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Antimicrobial Activity : The compound has demonstrated significant activity against Mycobacterium tuberculosis cell lines, suggesting its potential as an antitubercular agent. It likely interferes with metabolic pathways essential for the survival and proliferation of the bacteria.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, although specific targets are still under investigation .
- Cellular Effects : The compound appears to induce apoptosis in cancer cell lines, indicating potential anticancer properties. This effect may occur through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitubercular Activity : A recent study assessed the efficacy of the compound against various strains of Mycobacterium tuberculosis. Results showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent activity against resistant strains.
- Anticancer Properties : In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that these effects were associated with increased apoptosis rates .
- Toxicological Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary trials .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential reactions: (i) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) , followed by (ii) coupling with 4-(N,N-diethylsulfamoyl)benzoyl chloride in polar aprotic solvents (e.g., DMF) using triethylamine as a base. Key parameters include maintaining anhydrous conditions, controlled pH (8–9 for precipitation), and purification via recrystallization (e.g., DMSO/water mixtures) . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm structure via ¹H/¹³C NMR .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Employ a combination of analytical techniques:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., sulfamoyl protons at δ 3.2–3.5 ppm; thiadiazole C=S at ~160 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: ~435.5 g/mol) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodology : Conduct in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) or similar metabolic enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodology : Synthesize derivatives with modifications to:
- Thiadiazole ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Sulfamoyl group : Replace diethyl with morpholino or piperazine to modulate solubility and target affinity .
- Benzamide moiety : Add halogen substituents (e.g., fluoro) for improved membrane permeability.
- Evaluation : Compare IC₅₀ values across derivatives using dose-response curves and molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, serum content) to isolate variables .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Target Validation : CRISPR knockouts or siRNA silencing of suspected targets (e.g., PFOR) to confirm mechanism .
Q. How can computational modeling enhance the understanding of this compound’s mechanism?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with PFOR) over 100 ns to identify stable binding conformations.
- QSAR Modeling : Use Gaussian-based descriptors (HOMO/LUMO, logP) to correlate electronic properties with activity .
- ADMET Prediction : SwissADME or ProTox-II to predict toxicity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
